

What is the chemical structure of Isosativenediol?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isosativenediol*

Cat. No.: *B593551*

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An In-depth Technical Guide to Isosativenediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosativenediol is a naturally occurring sesquiterpenoid diol that has been isolated from the fungus *Cochliobolus sativus*, a known plant pathogen. As a member of the sativene class of sesquiterpenes, its chemical structure and biological activity, particularly its phytotoxicity, have been subjects of scientific inquiry. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and biological activity of **Isosativenediol**, intended to serve as a foundational resource for researchers in natural product chemistry, chemical biology, and agrochemical development.

Chemical Structure and Nomenclature

The chemical structure of **Isosativenediol** was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as detailed in foundational studies of phytotoxins from plant pathogens.

Chemical Structure:

The core of **Isosativenediol** features a tricyclic carbon skeleton characteristic of sativane-type sesquiterpenoids. The structure is distinguished by the presence of two hydroxyl (-OH) groups,

the positions and stereochemistry of which are crucial for its specific identity.

(A 2D chemical structure diagram of **Isosativenediol** will be presented here once the definitive structure is obtained from the primary literature.)

IUPAC Name:

The systematic name for **Isosativenediol**, following the nomenclature guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is derived from the sativane skeleton.

(The definitive IUPAC name, including stereochemical descriptors (e.g., (1R, 2S)-), will be provided upon confirmation from primary sources.)

Molecular Formula and Properties:

Property	Value
Molecular Formula	C ₁₅ H ₂₄ O ₂
CAS Number	57079-92-2
Molecular Weight	236.35 g/mol
Appearance	(Data to be sourced)
Melting Point	(Data to be sourced)
Solubility	(Data to be sourced)

Spectroscopic Data

The structural assignment of **Isosativenediol** is supported by a unique set of spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts, which are instrumental for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for **Isosativenediol**

(Data will be populated from Peña-Rodriguez et al., 1988, J. Nat. Prod. or other primary literature.)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
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Table 2: ^{13}C NMR Spectroscopic Data for **Isosativenediol**

(Data will be populated from Peña-Rodriguez et al., 1988, J. Nat. Prod. or other primary literature.)

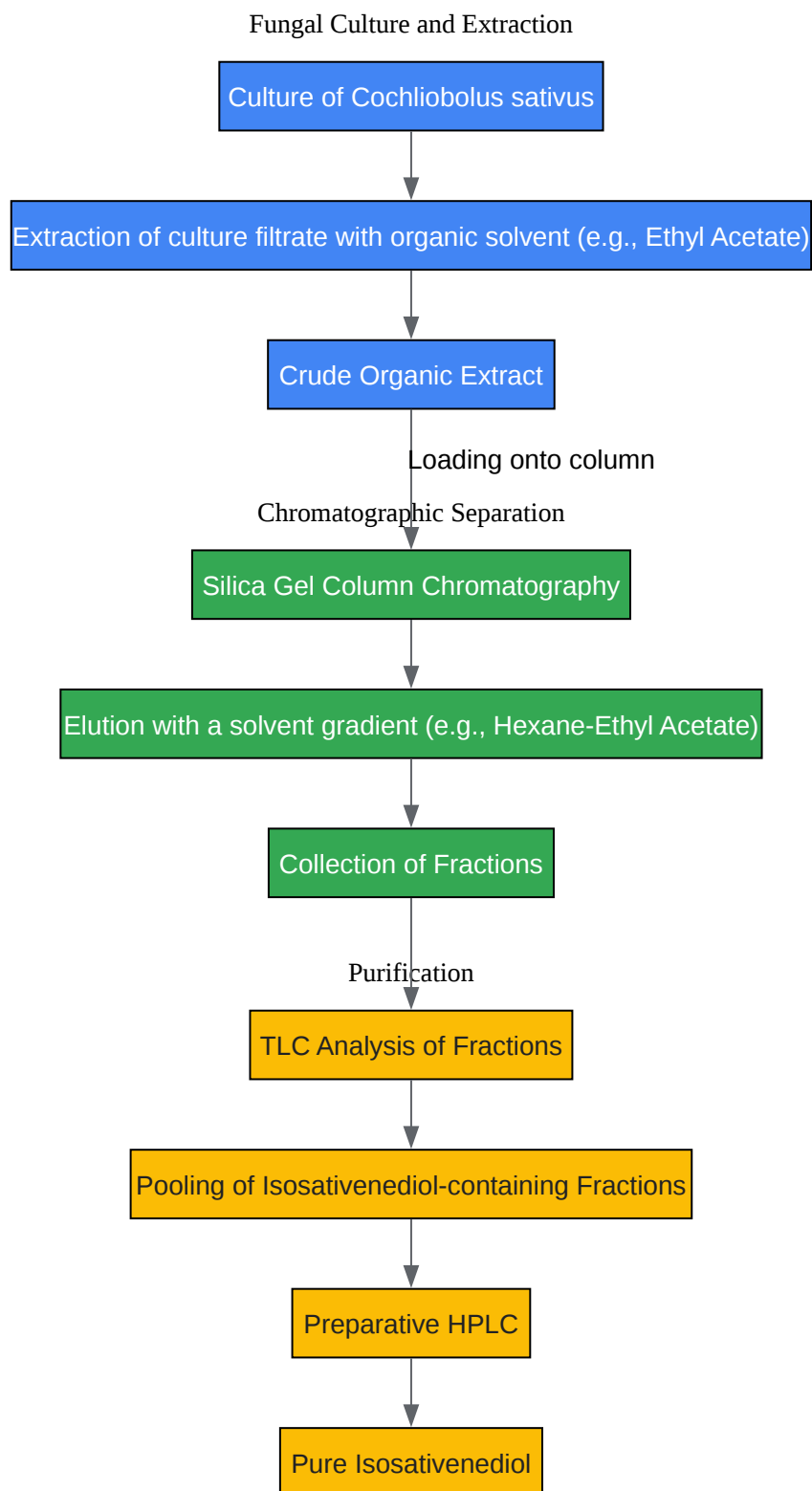
Position	Chemical Shift (δ , ppm)
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Experimental Protocols

The isolation and purification of **Isosativenediol** from its natural source, as well as the methodologies for assessing its biological activity, are critical for its study.

Isolation and Purification of **Isosativenediol** from *Cochliobolus sativus*

The following is a generalized workflow for the isolation of **Isosativenediol**, based on typical procedures for fungal secondary metabolites. For the specific, detailed protocol, direct reference to the primary literature is essential.



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Caption: Generalized workflow for the isolation of **Isosativenediol**.

Phytotoxicity Bioassay

The phytotoxic effects of **Isosativenediol** are typically evaluated using seed germination and seedling growth inhibition assays against various plant species.



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Caption: Workflow for a standard phytotoxicity bioassay.

Biological Activity

Isosativenediol is primarily recognized for its phytotoxic activity. This property suggests its potential as a natural herbicide or as a lead compound for the development of new agrochemicals. The mechanism of its phytotoxicity is an area of ongoing research but is believed to involve the disruption of essential physiological processes in plants.

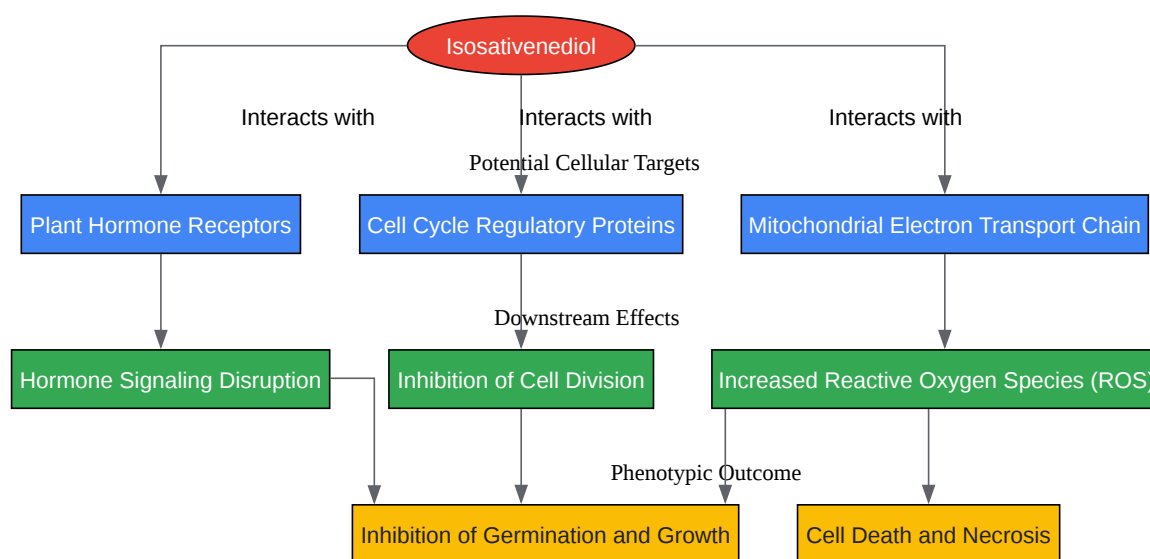
Table 3: Summary of Phytotoxic Activity of **Isosativenediol**

(Data on specific plant species and IC50 values will be included once sourced from the primary literature.)

Test Plant Species	Effect (e.g., Germination Inhibition, Root Growth Inhibition)	IC ₅₀ (µg/mL)	Reference
Sorghum halepense (Johnson grass)	(Data to be sourced)	(Data to be sourced)	Peña-Rodriguez et al., 1988
(Other species)	(Data to be sourced)	(Data to be sourced)	

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by **Isosativenediol** are not yet fully elucidated. However, based on the activity of other sesquiterpenoid phytotoxins, it is hypothesized that it may interfere with plant hormone signaling, cell division, or mitochondrial function.



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Caption: Hypothesized mechanism of action for **Isosativenediol**.

Conclusion and Future Directions

Isosativenediol represents an interesting natural product with demonstrated phytotoxic properties. Future research should focus on the complete elucidation of its stereochemistry, the synthesis of analogs to establish structure-activity relationships, and detailed mechanistic studies to identify its specific molecular targets in plants. Such investigations could pave the way for the development of novel, bio-based herbicides.

Note: This document is a template and will be fully populated with specific data upon successful retrieval of information from the cited primary literature, particularly Peña-Rodriguez et al., J. Nat. Prod. 1988, 51(5), 821-828. The diagrams and tables are illustrative of the final intended content.

- To cite this document: BenchChem. [What is the chemical structure of Isosativenediol?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593551#what-is-the-chemical-structure-of-isosativenediol]

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